4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine
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Overview
Description
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is a chemical compound that belongs to the class of boronic acid derivatives It is characterized by the presence of a fluorine atom, a dioxaborolane ring, and two amine groups attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine typically involves a multi-step process. One common method includes the borylation of a fluorinated benzene derivative using a dioxaborolane reagent. The reaction is often catalyzed by a palladium catalyst and conducted under inert conditions to prevent oxidation .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and alcohols. The reactions are typically conducted under controlled temperatures and inert atmospheres to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can lead to a variety of substituted benzene derivatives .
Scientific Research Applications
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine involves its interaction with specific molecular targets and pathways. The fluorine atom and dioxaborolane ring play crucial roles in its reactivity and binding affinity. The compound can form stable complexes with various substrates, facilitating catalytic and synthetic processes .
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 3-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
Uniqueness
4-Fluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over reactivity and selectivity .
Properties
Molecular Formula |
C12H18BFN2O2 |
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Molecular Weight |
252.10 g/mol |
IUPAC Name |
4-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene-1,2-diamine |
InChI |
InChI=1S/C12H18BFN2O2/c1-11(2)12(3,4)18-13(17-11)7-5-9(15)10(16)6-8(7)14/h5-6H,15-16H2,1-4H3 |
InChI Key |
VPXDRKWQXYNKJM-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2F)N)N |
Origin of Product |
United States |
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